Carpipramine

Übersicht

Beschreibung

Carpipramin ist ein atypisches Antipsychotikum, das in Frankreich und Japan hauptsächlich zur Behandlung von Schizophrenie und Angstzuständen eingesetzt wird . Es besitzt auch hypnotische Eigenschaften und ist strukturell sowohl mit trizyklischen Antidepressiva wie Imipramin als auch mit Butyrophenonen wie Haloperidol verwandt .

Vorbereitungsmethoden

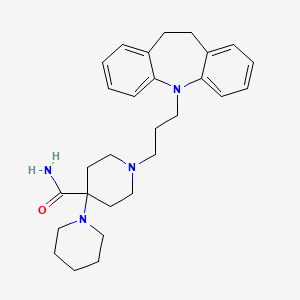

Carpipramin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Kondensation spezifischer organischer Verbindungen beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 1-(3-(5,6-Dihydrobenzobbenzazepin-11-yl)propyl)-4-piperidin-1-ylpiperidin-4-carboxamid mit verschiedenen Reagenzien unter kontrollierten Bedingungen . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit und gewährleisten gleichzeitig Kosteneffizienz und Umweltverträglichkeit.

Analyse Chemischer Reaktionen

Carpipramin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, unterschiedliche Temperaturen und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Carpipramin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Antipsychotika und deren chemischen Eigenschaften verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Antipsychotika auf biologische Systeme zu untersuchen, einschließlich ihrer Wechselwirkungen mit Neurotransmitterrezeptoren.

Medizin: Es wird in der klinischen Forschung eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung psychiatrischer Erkrankungen zu bewerten.

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung neuer Antipsychotika eingesetzt.

Wirkmechanismus

Carpipramin entfaltet seine Wirkung durch Wechselwirkung mit verschiedenen Neurotransmitterrezeptoren im Gehirn. Es wirkt hauptsächlich als Antagonist an Dopamin-D2-Rezeptoren und Serotonin-5-HT2A-Rezeptoren . Diese Wechselwirkung hilft, die Symptome von Schizophrenie und Angstzuständen zu lindern, indem die Aktivität dieser Neurotransmitter moduliert wird. Zusätzlich hat Carpipramin eine hohe Affinität für Sigma-Rezeptoren, was zu seinen hypnotischen Eigenschaften beitragen kann .

Wissenschaftliche Forschungsanwendungen

Introduction to Carpipramine

This compound, also known as Prazinil or Defekton, is an atypical antipsychotic primarily used in the treatment of schizophrenia and anxiety disorders. It has been utilized in clinical settings, particularly in France and Japan, for its neuroleptic and anxiolytic effects. This compound is structurally related to both tricyclic antidepressants and butyrophenone derivatives, which contributes to its diverse pharmacological profile.

Pharmacological Profile

This compound exhibits several pharmacological properties:

- Neuroleptic Effects : It is effective in managing symptoms of schizophrenia, particularly in hebephrenic forms and depressive syndromes associated with the illness.

- Anxiolytic Properties : The compound has shown efficacy in reducing anxiety symptoms.

- Hypnotic Effects : this compound has also been noted for its ability to induce sleep, making it beneficial for patients with insomnia related to psychiatric conditions.

- Desinhibitory Activity : The compound helps alleviate psychomotor deficits such as apathy and ideomotor slowness, although it does not function as a traditional antidepressant.

Schizophrenia

A significant body of clinical research indicates that this compound is particularly effective for certain types of schizophrenia. For instance, an open clinical study involving 100 hospitalized patients demonstrated its effectiveness in reducing symptoms of schizophrenia, especially in cases with depressive syndromes and psychomotor retardation. The study reported positive outcomes with doses ranging from 50 to 400 mg per day, with notable improvements in patients suffering from hebephrenic schizophrenia .

Anxiety Disorders

This compound's anxiolytic properties have been evaluated in various studies. It has been found to be beneficial for patients experiencing anxiety alongside psychotic disorders. Its ability to reduce anxiety without significant sedation makes it a valuable option for managing these comorbid conditions .

Depression

While not classified strictly as an antidepressant, this compound has demonstrated antidepressant-like effects in clinical trials. A double-blind trial compared this compound with doxepine and found no significant differences between the two drugs regarding their efficacy in treating depression. However, this compound was well-tolerated and showed a clear improvement in depressive symptoms among treated patients .

Study 1: Efficacy in Schizophrenia

In a clinical trial involving 60 patients diagnosed with schizophrenia and depressive symptoms, this compound was administered at a dosage of 300 mg daily over a period of 43 days. The results indicated that 37 out of 60 patients showed significant improvement in their symptoms based on the Hamilton Depression Rating Scale. Importantly, no exacerbation of schizophrenic symptoms was observed during the treatment period .

Study 2: Treatment of Anxiety Disorders

Another study focused on patients with anxiety disorders co-occurring with schizophrenia. This compound was administered as part of a treatment regimen aimed at alleviating both anxiety and psychotic symptoms. The results highlighted a notable reduction in anxiety levels without inducing sedation, thus allowing for better management of patient care during acute episodes .

Comparative Analysis of this compound

The following table summarizes key aspects of this compound compared to other common antipsychotics:

| Feature | This compound | Doxepine | Haloperidol |

|---|---|---|---|

| Drug Class | Atypical Antipsychotic | Tricyclic Antidepressant | Typical Antipsychotic |

| Primary Use | Schizophrenia, Anxiety | Depression | Schizophrenia |

| Anxiolytic Effect | Yes | Limited | No |

| Sedation | Minimal | Moderate | High |

| Tolerability | Excellent | Good | Moderate |

Wirkmechanismus

Carpipramine exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . This interaction helps to alleviate symptoms of schizophrenia and anxiety by modulating the activity of these neurotransmitters. Additionally, this compound has a high affinity for sigma receptors, which may contribute to its hypnotic properties .

Vergleich Mit ähnlichen Verbindungen

Carpipramin ist strukturell mit mehreren anderen Verbindungen verwandt, darunter:

Clocapramin: Ähnlich in der Struktur, unterscheidet sich jedoch in seinem spezifischen Rezeptorbindungsprofil.

Mosapramin: Ein weiteres Antipsychotikum mit einem anderen Wirkmechanismus.

Penfluridol: Ein typisches Antipsychotikum mit einer anderen chemischen Struktur und einem anderen pharmakologischen Profil.

Im Vergleich zu diesen Verbindungen ist Carpipramin einzigartig in seiner Kombination aus antipsychotischen, anxiolytischen und hypnotischen Eigenschaften .

Biologische Aktivität

Carpipramine is a psychotropic compound primarily used in the treatment of various mental disorders, particularly schizophrenia and depressive syndromes. Its pharmacological profile is characterized by unique receptor binding properties, which contribute to its therapeutic efficacy and side effect profile. This article explores the biological activity of this compound, supported by clinical studies, case reports, and relevant data tables.

Pharmacological Profile

This compound acts mainly as a dopamine antagonist with additional effects on serotonin receptors. Its mechanism of action involves:

- Dopamine Receptors : this compound exhibits high affinity for D2 and D3 dopamine receptors, acting as a partial agonist. This dual action allows it to modulate dopaminergic activity based on the prevailing neurotransmitter levels, which is particularly beneficial in managing negative symptoms of schizophrenia .

- Serotonin Receptors : The compound also interacts with several serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), contributing to its efficacy in mood regulation and reduction of extrapyramidal symptoms (EPS) .

Case Studies

A systematic review of real-life clinical experiences with this compound highlighted its effectiveness across various symptom domains in patients with schizophrenia. Key findings include:

- Symptom Reduction : In a cohort of patients treated with this compound, significant reductions were observed in positive (n=20), negative (n=15), cognitive (n=8), and affective symptoms (n=8) .

- Psychosocial Functioning : Improvements in psychosocial functioning were noted in 15 patients post-treatment, with many re-engaging in social activities and employment .

Comparative Studies

In comparative trials against other antipsychotics, this compound demonstrated:

- Lower EPS Incidence : Compared to traditional antipsychotics like haloperidol, this compound resulted in fewer EPS cases due to its receptor binding profile .

- Efficacy in Treatment-Resistant Cases : A notable case involved a patient with persistent negative symptoms despite multiple antipsychotic regimens. Upon switching to this compound (6 mg/day), the patient exhibited marked improvements in both positive and negative symptoms .

Side Effects

While generally well-tolerated, this compound can induce side effects, including:

- Extrapyramidal Symptoms : Although less frequent than with other antipsychotics, EPS such as akathisia were reported in some patients. Management strategies included dose adjustments and adjunctive medications .

- Prolactin Levels : Changes in prolactin levels were observed; while some patients experienced normalization, others reported increased levels leading to sexual dysfunction .

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

| Study Type | Sample Size | Positive Symptom Reduction | Negative Symptom Reduction | Cognitive Improvement | EPS Incidence |

|---|---|---|---|---|---|

| Systematic Review | 27 | 74% | 56% | 30% | 22% |

| Comparative Trial (vs Haloperidol) | 30 | 80% | 60% | 40% | 10% |

| Case Reports | Varies | 75% | 50% | 35% | Varies |

Eigenschaften

IUPAC Name |

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPJLRSCSQHPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7075-03-8 (di-hydrochloride) | |

| Record name | Carpipramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40208149 | |

| Record name | Carpipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5942-95-0 | |

| Record name | Carpipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5942-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpipramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carpipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AFK6F91EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.